3,4-Bis(benzyloxy)phenyl formate
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
3,4-Bis(benzyloxy)phenyl formate is involved in various chemical reactions and synthetic processes. For instance, its reaction with Lawesson's Reagent produces derivatives useful in chemical synthesis (El‐Barbary, 1984). Additionally, its derivatives have been used in the synthesis of luminescent liquid crystalline materials, demonstrating thermotropic behaviors and potential applications in photophysical studies (N., Adhikari, 2014).
Polymer Chemistry
In polymer chemistry, this compound derivatives play a crucial role. They have been utilized in the creation of high-performance polymer alloys, where they contribute to enhanced thermal stability and glass transition temperatures (Takeichi, Saito, Agag, Muto, Kawauchi, 2008). Moreover, specific benzoxazine monomers containing this compound structures have been synthesized, leading to thermally stable polybenzoxazines (Agag, Takeichi, 2001).
Metal Ion Coordination
Studies have shown that this compound-related compounds are involved in metal ion coordination at the air-water interface. This coordination is significant for understanding the behavior of such compounds in various chemical environments, including their potential use in Langmuir-Blodgett films (Yang, Lee, Lee, Kim, Lee, Sohn, 2011).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of this compound have been explored for their utility. For example, they've been used in the synthesis of compounds that show activity in copper pollutant elimination, demonstrating potential in reducing catalytic copper residue in pharmaceutical products (Ge, Kong, Yang, Yang, Zhang, 2020).
Properties
IUPAC Name |
[3,4-bis(phenylmethoxy)phenyl] formate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-16-25-19-11-12-20(23-14-17-7-3-1-4-8-17)21(13-19)24-15-18-9-5-2-6-10-18/h1-13,16H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTJCHCMEQXFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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